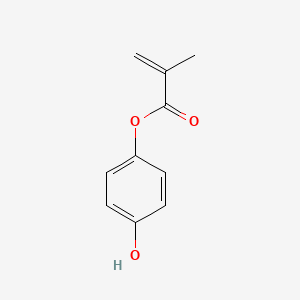

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Vue d'ensemble

Description

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-Hydroxyphenyl methacrylate, also known as (4-hydroxyphenyl) 2-methylprop-2-enoate, p-Hydroxyphenyl methacrylate, or 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, is a compound that primarily targets the polymerization process in various applications . It acts as an inhibitor in radical polymerization monomers, such as acrylic monomers .

Mode of Action

The interaction of 4-hydroxyphenyl methacrylate with its targets involves the formation of peroxy radicals. Oxygen reacts with the primary (carbon) radicals produced by the initiator and forms these peroxy radicals . The monomer adds to the peroxy radicals at a much slower rate to form a random copolymer .

Biochemical Pathways

The biochemical pathways affected by 4-hydroxyphenyl methacrylate are primarily related to the polymerization process. The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .

Result of Action

The molecular and cellular effects of 4-hydroxyphenyl methacrylate’s action are primarily seen in the formation of polymers. The compound’s interaction with peroxy radicals leads to the formation of a random copolymer . This results in the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

The action, efficacy, and stability of 4-hydroxyphenyl methacrylate are influenced by various environmental factors. These include the presence of oxygen, which is necessary for the formation of peroxy radicals , and the temperature and pressure conditions under which the polymerization process occurs.

Analyse Biochimique

Biochemical Properties

4-Hydroxyphenyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions are crucial as they can influence the activity of these enzymes, which are involved in carbohydrate metabolism. The compound’s ability to form hydrogen bonds with amino acid residues in enzymes highlights its potential as a biochemical tool for enzyme inhibition studies.

Cellular Effects

The effects of 4-Hydroxyphenyl methacrylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, 4-Hydroxyphenyl methacrylate has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 4-Hydroxyphenyl methacrylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. For example, the compound’s interaction with α-amylase and α-glucosidase involves hydrogen bonding, which stabilizes the enzyme-inhibitor complex and prevents substrate binding . Additionally, 4-Hydroxyphenyl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Hydroxyphenyl methacrylate in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Hydroxyphenyl methacrylate can lead to changes in cellular function, including alterations in cell proliferation and differentiation rates. These temporal effects are essential considerations for researchers using this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Hydroxyphenyl methacrylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, 4-Hydroxyphenyl methacrylate can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid potential toxicity.

Metabolic Pathways

4-Hydroxyphenyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, 4-Hydroxyphenyl methacrylate can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of 4-Hydroxyphenyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, 4-Hydroxyphenyl methacrylate can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Hydroxyphenyl methacrylate is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects Post-translational modifications and targeting signals can direct 4-Hydroxyphenyl methacrylate to specific organelles, influencing its activity and function within cells

Activité Biologique

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, commonly known as 4-Hydroxyphenyl methacrylate, is a compound with significant biological activity attributed to its unique molecular structure. With a molecular formula of and a molecular weight of 178.18 g/mol, this compound is increasingly recognized for its potential applications in various fields including medicine and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound primarily involves its role in polymerization processes. The compound interacts with oxygen to form peroxy radicals, which are crucial for initiating polymerization reactions. This mechanism is significant in the development of biocompatible materials and coatings used in medical devices.

Key Mechanisms:

- Formation of Peroxy Radicals : These radicals are generated during the polymerization process and play a vital role in the stability and efficacy of polymers formed from this compound.

- Enzyme Interaction : The compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, impacting metabolic pathways .

Antioxidant Activity

Research indicates that compounds similar to 2-Propenoic acid, such as ferulic acid derivatives, exhibit significant antioxidant properties due to their ability to donate hydrogen atoms to neutralize free radicals. This activity is essential for preventing oxidative stress in biological systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to 2-Propenoic acid. For instance, compounds synthesized from 4-hydroxyphenyl structures have demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of phenolic compounds found that derivatives of 4-hydroxyphenyl methacrylate exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:

- Enzyme Inhibition Studies : In vitro studies demonstrated that 4-hydroxyphenyl methacrylate inhibited α-amylase and α-glucosidase effectively, which could have implications for managing diabetes through the modulation of carbohydrate metabolism.

Table: Summary of Biological Activities

Applications De Recherche Scientifique

Polymerization and Material Science

HPMA is primarily utilized as a monomer in the production of polymers. Its ability to undergo free radical polymerization makes it suitable for creating various polymeric materials.

- Key Features :

- Polymer Formation : HPMA can be polymerized to form poly(4-hydroxyphenyl methacrylate) (PHPMA), which exhibits excellent mechanical properties and thermal stability.

- Nanocomposite Fibers : HPMA is used in the development of nanocomposite fiber membranes by combining it with carbon nanotubes, enhancing the mechanical and thermal properties of the resulting materials.

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer for creating PHPMA |

| Nanocomposite Materials | Enhances properties when combined with nanomaterials |

Cosmetics and Personal Care Products

HPMA is incorporated into cosmetic formulations due to its antioxidant properties and ability to stabilize products.

- Key Uses :

- Antioxidant Agent : It helps in neutralizing free radicals, thus protecting skin from oxidative stress.

- Film-Forming Agent : HPMA acts as a film former in nail enhancements and other cosmetic applications.

| Cosmetic Use | Function |

|---|---|

| Nail Enhancements | Acts as a film-forming agent |

| Skin Care Products | Functions as an antioxidant |

Enzyme Inhibition

HPMA has demonstrated potential in biochemical research, particularly in inhibiting specific enzymes.

- Mechanism of Action :

- It interacts with enzymes such as α-amylase and α-glucosidase through hydrogen bonding, affecting carbohydrate metabolism.

| Enzyme Target | Effect |

|---|---|

| α-Amylase | Inhibition through binding interactions |

| α-Glucosidase | Modulation of activity via hydrogen bonding |

Case Study 1: Polymer Properties Enhancement

A study investigated the incorporation of HPMA into polymer matrices to enhance mechanical strength. The resulting polymers displayed improved tensile strength and thermal stability compared to those without HPMA. This enhancement is attributed to the formation of a cross-linked network facilitated by HPMA’s methacrylate group.

Case Study 2: Cosmetic Formulation Stability

Research conducted on cosmetic products containing HPMA showed that formulations remained stable over extended periods, with minimal degradation observed under various environmental conditions. The antioxidant properties of HPMA contributed significantly to this stability, making it a valuable ingredient in long-lasting cosmetic products.

Propriétés

IUPAC Name |

(4-hydroxyphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMXUSNWBKGQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85680-63-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85680-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1067627 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31480-93-0 | |

| Record name | 4-Hydroxyphenyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31480-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031480930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 4-hydroxyphenyl methacrylate play in the development of the nanocomposite fiber membrane described in the research?

A: 4-Hydroxyphenyl methacrylate (HPMA) is a key component of the nanocomposite fiber membrane. It acts as a polymerizable monomer, forming poly(4-hydroxyphenyl methacrylate) (PHPMA) chains. These chains, when combined with single-walled carbon nanotubes (SWCNTs) and processed via Forcespinning® and heat pressure, create the nanocomposite fiber membrane (NCST) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.